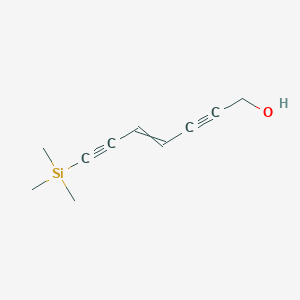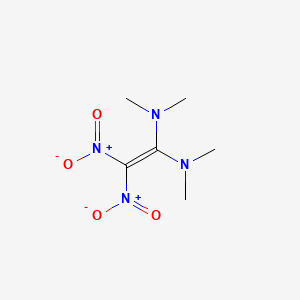
2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- is a chemical compound with a complex molecular structure It contains a six-membered ring with oxygen, making it a pyran derivative The presence of trifluoroethoxy and methyl groups adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- typically involves the reaction of tetrahydropyran derivatives with trifluoroethanol under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the correct cis-configuration of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would include steps such as purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoroethoxy group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group may enhance its binding affinity and specificity. The compound’s effects are mediated through specific pathways, which are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, trans-: The trans-isomer of the compound with different spatial arrangement.
2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-difluoroethoxy)-, cis-: A similar compound with two fluorine atoms instead of three.
2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis-: A compound with a different substituent on the pyran ring.
Uniqueness
The unique combination of the trifluoroethoxy group and the cis-configuration gives 2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- distinct chemical properties and reactivity. Its specific interactions and applications set it apart from similar compounds.
Properties
CAS No. |
129278-24-6 |
|---|---|
Molecular Formula |
C8H13F3O2 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
(2S,4S)-4-methyl-2-(2,2,2-trifluoroethoxy)oxane |
InChI |
InChI=1S/C8H13F3O2/c1-6-2-3-12-7(4-6)13-5-8(9,10)11/h6-7H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI Key |
KIHRVUONLPVRJI-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1CCO[C@H](C1)OCC(F)(F)F |
Canonical SMILES |
CC1CCOC(C1)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)
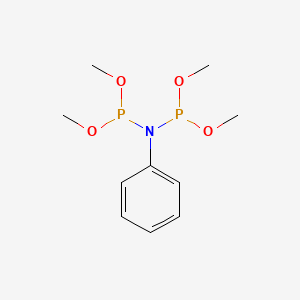

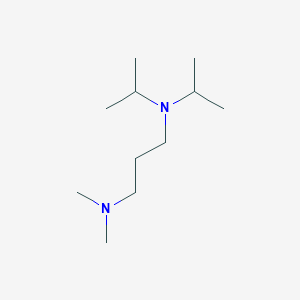
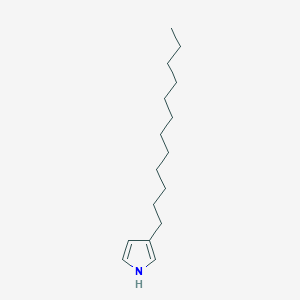
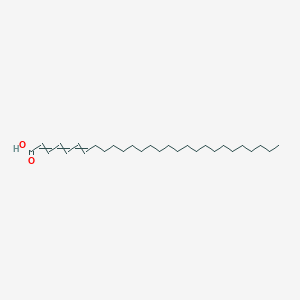
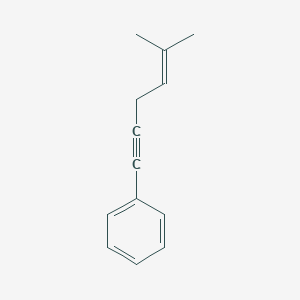


![2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14291486.png)
![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)
